5,6-dimethyl-3-phenyl-2-(prop-2-en-1-ylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5,6-dimethyl-3-phenyl-2-prop-2-enylsulfanylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-4-10-21-17-18-15-14(11(2)12(3)22-15)16(20)19(17)13-8-6-5-7-9-13/h4-9H,1,10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZFITKWLRFXDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC=C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6-Dimethyl-3-phenyl-2-(prop-2-en-1-ylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities. Thienopyrimidine compounds are known for their diverse pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a thieno[2,3-d]pyrimidine core with various substituents that influence its biological activity. The structural characteristics contribute to its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | Staphylococcus aureus, Escherichia coli | Moderate to high inhibition observed in various assays |
Anticancer Activity
Thienopyrimidine derivatives have also been explored for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies report IC50 values indicating effective concentration ranges for cell line treatments:
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 (colon cancer) | 11 - 0.69 |
| HeLa (cervical cancer) | 2.29 (compared to doxorubicin) |
These results suggest that the compound could act as a lead structure for developing new anticancer agents.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as diacylglycerol acyltransferase (DGAT), which is crucial in lipid metabolism.
- Cell Cycle Arrest : Studies indicate that thienopyrimidine derivatives can induce apoptosis in cancer cells by disrupting the cell cycle.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various thienopyrimidine derivatives and evaluated their biological activities through molecular docking and cell viability assays. The results highlighted the relevance of structural modifications on enhancing bioactivity .
- Antibacterial Screening : Another investigation focused on the antibacterial properties of pyrimidine derivatives against common pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. The findings suggested that certain structural features significantly enhance antimicrobial efficacy .
- Pharmacokinetics : Research on similar compounds has revealed favorable pharmacokinetic profiles, indicating good absorption and distribution characteristics in biological systems .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds within the thienopyrimidine family exhibit promising anticancer properties. The specific compound has shown potential in inhibiting cancer cell proliferation. For instance, research has demonstrated that derivatives of thienopyrimidines can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis, such as the inhibition of anti-apoptotic proteins and activation of pro-apoptotic factors .
Case Study: Inhibition of HCT116 Cells
A study evaluated the inhibitory effects of related thienopyrimidine compounds on HCT116 colorectal cancer cells. The results indicated that certain modifications to the thienopyrimidine structure enhanced cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Antimicrobial Properties
Thienopyrimidine derivatives have also been investigated for their antimicrobial activities. The compound has demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Case Study: Antibacterial Activity
In a comparative study, several thienopyrimidine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the sulfur atom significantly influenced antibacterial potency, suggesting that the presence of the sulfanyl group is crucial for activity .
Enzyme Inhibition
The compound's structural features allow it to interact with specific enzymes, making it a candidate for enzyme inhibition studies. Notably, it has been explored as an inhibitor of kinases involved in cancer progression and other diseases. By binding to active sites on these enzymes, it can modulate their activity and potentially lead to therapeutic effects.
Case Study: Kinase Inhibition
Research focusing on thienopyrimidine derivatives has highlighted their potential as selective inhibitors of certain kinases implicated in cancer signaling pathways. For example, one study reported that a related compound effectively inhibited the activity of the AKT kinase, which is often overactive in various cancers .
Synthesis and Structural Modifications
The synthesis of 5,6-dimethyl-3-phenyl-2-(prop-2-en-1-ylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from simpler precursors. Researchers are continually exploring structural modifications to enhance its biological activity and reduce toxicity.
Synthesis Overview
The general synthetic route includes:
- Formation of the thienopyrimidine core through cyclization.
- Introduction of the phenyl group via electrophilic aromatic substitution.
- Addition of the prop-2-en-1-ylsulfanyl group through thiol substitution reactions.
This synthetic flexibility allows for the generation of a library of derivatives for biological testing .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The prop-2-en-1-ylsulfanyl group can undergo nucleophilic displacement due to the relatively labile sulfur–carbon bond. For example:
-
Reaction with amines or thiols :
Under basic conditions (e.g., K₂CO₃ in acetone or DMF), the allylthio group can be replaced by stronger nucleophiles such as amines or thiols .
Example:
$$
\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{5,6-dimethyl-3-phenyl-2-(R-amino)thieno[2,3-d]pyrimidin-4(3H)-one}
$$ -
Halogenation :
Treatment with bromine or iodine may replace the sulfanyl group with a halogen.
Oxidation Reactions
The sulfide group is susceptible to oxidation:
-
Formation of sulfoxide/sulfone :
Using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or H₂O₂, the sulfide can be oxidized to sulfoxide (R-SO) or sulfone (R-SO₂).
Example:
$$
\text{Compound} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{5,6-dimethyl-3-phenyl-2-(prop-2-en-1-ylsulfonyl)thieno[2,3-d]pyrimidin-4(3H)-one}
$$
Cycloaddition Involving the Allyl Group
The prop-2-en-1-yl group can participate in cycloaddition reactions:
-
Diels-Alder reaction :
The allyl sulfide may act as a dienophile in inverse electron-demand Diels-Alder reactions with electron-rich dienes.
Example:
$$
\text{Compound} + \text{diene} \xrightarrow{\Delta} \text{Bicyclic adduct}
$$
Functionalization of the Pyrimidinone Core
The lactam ring (4(3H)-one) can undergo hydrolysis or alkylation:
-
Hydrolysis :
Under acidic or basic conditions, the lactam hydrolyzes to a carboxylic acid derivative .
$$
\text{Compound} \xrightarrow{\text{HCl, H}_2\text{O}} \text{5,6-dimethyl-3-phenyl-2-(prop-2-en-1-ylsulfanyl)thieno[2,3-d]pyrimidine-4-carboxylic acid}
$$
Electrophilic Aromatic Substitution (EAS)
The 3-phenyl group may undergo EAS, though steric hindrance from the 5,6-dimethyl groups could limit reactivity:
-
Nitration/Sulfonation :
Directed by the phenyl ring’s meta-directing nature, though yields may be low .
Michael Addition
The allyl sulfide’s α,β-unsaturated system could act as a Michael acceptor:
-
Reaction with nucleophiles :
Nucleophiles like amines or thiols may add to the allyl group.
Example:
$$
\text{Compound} + \text{R-SH} \rightarrow \text{Adduct with R-S added across the double bond}
$$
Critical Analysis of Research Findings
-
Sulfanyl group reactivity : Dominates substitution and oxidation pathways, as seen in analogs .
-
Allyl group utility : Offers versatility in cycloaddition and addition reactions, though specific data on this compound’s reactivity is limited.
-
Steric effects : 5,6-Dimethyl groups may hinder electrophilic substitution at the phenyl ring .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The bioactivity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives depends on substituents at positions 2, 3, 5, and 5. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Substituent-Driven Activity Trends
- Position 2 Modifications: Sulfur-containing groups (e.g., allylthio, cinnamylthio) improve membrane permeability and enable covalent interactions with cysteine residues in kinases . The CF3-benzylthio group () enhances hydrophobicity and target affinity . Amino groups (e.g., benzylamino in 5a) exhibit strong cytotoxicity, likely due to hydrogen bonding with DNA or enzyme active sites .
- Position 3 Substituents :
- Position 5/6 Modifications :
Q & A
How can synthetic routes for this thieno[2,3-d]pyrimidinone derivative be optimized to improve yield and purity?
Level: Basic
Methodological Answer:
Key steps include selecting efficient oxidizing agents and optimizing reaction conditions. For example, Dess-Martin periodinane (DMP) has demonstrated high efficiency (91% yield) in oxidizing intermediates like 6-hydroxymethyl derivatives to aldehydes under mild conditions . Reductive amination with sodium cyanoborohydride at pH 6 further stabilizes intermediates, achieving yields of 57–87% for analogous compounds . Purity is enhanced via recrystallization from ethanol or methanol, confirmed by NMR and IR spectroscopy .
What advanced spectroscopic techniques are critical for resolving structural ambiguities in substituted thieno[2,3-d]pyrimidinones?
Level: Basic
Methodological Answer:
Combined use of NMR and X-ray crystallography is essential. For instance, NMR reliably identifies substituent effects, such as methyl groups at C5/C6 (δ 15–25 ppm) and thioether linkages (δ 110–120 ppm) . Single-crystal X-ray diffraction confirms stereoelectronic effects, with mean C–C bond lengths of 0.003 Å and R-factors <0.05 ensuring precision .
How do steric and electronic effects of the propargylsulfanyl group influence reactivity in nucleophilic substitution reactions?
Level: Advanced
Methodological Answer:
The propargylsulfanyl moiety enhances electrophilicity at C2 due to electron-withdrawing thioether and alkyne groups. This facilitates nucleophilic attacks (e.g., by amines or thiols) under mild conditions. Computational modeling (DFT) can predict regioselectivity, while kinetic studies in THF or DMF at 60–80°C optimize reaction rates .
What strategies address contradictory bioactivity data in DHFR inhibition assays for thieno[2,3-d]pyrimidinones?
Level: Advanced
Methodological Answer:
Contradictions often arise from assay conditions (e.g., pH, co-solvents). For analogs like 2-amino-6-(arylaminomethyl) derivatives, IC values vary by >10-fold depending on buffer systems. Standardizing assays at pH 7.4 with 5% DMSO improves reproducibility . Cross-validation with enzyme kinetics (e.g., and ) and molecular docking (e.g., AutoDock Vina) clarifies binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
